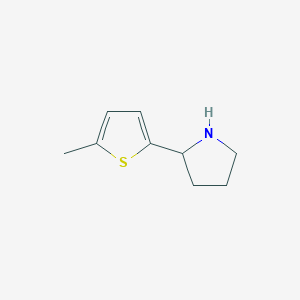

2-(5-Methylthiophen-2-yl)pyrrolidine

CAS No.: 524674-41-7

Cat. No.: VC3846270

Molecular Formula: C9H13NS

Molecular Weight: 167.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 524674-41-7 |

|---|---|

| Molecular Formula | C9H13NS |

| Molecular Weight | 167.27 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)pyrrolidine |

| Standard InChI | InChI=1S/C9H13NS/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3 |

| Standard InChI Key | WBJASOWBXMIUHI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C2CCCN2 |

| Canonical SMILES | CC1=CC=C(S1)C2CCCN2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) fused to a 5-methylthiophene moiety. Key structural attributes include:

Table 1: Structural and Identifiers of 2-(5-Methylthiophen-2-yl)Pyrrolidine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| CAS Registry Number | 524674-41-7 |

| SMILES Notation | CC1=CC=C(S1)C2CCCN2 |

| InChI Key | WBJASOWBXMIUHI-UHFFFAOYSA-N |

| Topological Polar Surface | 12.4 Ų |

The thiophene ring contributes aromaticity, while the pyrrolidine’s saturated structure enhances conformational flexibility, enabling interactions with biological targets .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted Collision Cross-Sections for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.08415 | 136.6 |

| [M+Na]⁺ | 190.06609 | 146.8 |

| [M+NH₄]⁺ | 185.11069 | 146.5 |

These values aid in mass spectrometry-based identification, particularly in complex biological matrices.

Synthetic Methodologies

Retrosynthetic Strategies

Syntheses of 2,5-disubstituted pyrrolidines, as reported in the literature, often employ chiral precursors or stereoselective cyclization. For 2-(5-methylthiophen-2-yl)pyrrolidine, plausible routes include:

Amino Acid-Based Synthesis

Pyroglutamic acid (9) serves as a starting material for cis-pyrrolidines. Functional group manipulation yields thiolactam intermediates, which undergo alkylation and hydrogenolysis to form the target scaffold . For example:

-

S-Alkylation: Thiolactam 10 reacts with triflate 11 to form vinylogous carbamate 12.

-

Hydrogenolysis: Palladium-catalyzed reduction of 12 yields cis-pyrrolidine 13.

-

Functionalization: Subsequent steps introduce the 5-methylthiophene moiety via nucleophilic substitution or cross-coupling reactions .

Phenylglycinol Derivatives

(R)-Phenylglycinol (35) undergoes condensation with formaldehyde and cyanide to form aminonitrile 36, which reacts with bromoaldehyde 37 to generate intermediate 38. Alkylation and stereocontrolled reduction yield trans-pyrrolidines, adaptable to the target compound through thiophene incorporation .

Stereochemical Considerations

The choice of starting material dictates stereochemistry. For instance, trans-2,5-dialkylpyrrolidines derive from phenylglycinol, while cis-isomers originate from amino acids . The 5-methylthiophene group’s electronic properties may further influence stereoselectivity during cyclization.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s logP (predicted ≈2.1) indicates moderate lipophilicity, suitable for CNS targeting. Aqueous solubility is limited (<1 mg/mL), necessitating prodrug strategies for oral administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume